molecular formula C18H22O2 B030284 Estrone-2,4,16,16-d4 CAS No. 53866-34-5

Estrone-2,4,16,16-d4

Cat. No. B030284
CAS RN: 53866-34-5
M. Wt: 274.4 g/mol
InChI Key: DNXHEGUUPJUMQT-QSPUTOQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis The molecular structure of estrone derivatives, including "Estrone-2,4,16,16-d4," is critical for their biological function and interaction. The modifications at specific positions, such as the C-16 derivatives, play a significant role in their inhibitory potency and interaction with biological targets. These structural modifications are key to understanding their mechanism of action and potential applications in medicinal chemistry (Poirier et al., 2006).

Chemical Reactions and Properties Estrone derivatives undergo various chemical reactions, such as the stereoselective heterocyclization to novel ring d-fused arylpyrazolines, demonstrating the versatility and reactivity of the estrone framework. These reactions not only expand the chemical diversity of estrone derivatives but also highlight their potential for generating novel compounds with unique biological activities (Mótyán et al., 2019).

Physical Properties Analysis The synthesis and isotopic labeling of estrone derivatives, such as the creation of [16,16,17α‐2H3] estradiol and [14α,15,15–2H3] estrone, are crucial for their application in analytical methods, especially for mass spectral quantitation. These processes underline the importance of physical properties, including isotopic purity, in the precise quantification and study of hormones (Massey & Tökés, 1981).

Chemical Properties Analysis The chemical properties of estrone derivatives, such as their ability to undergo cycloaddition reactions, cyclizations, and metathesis, are foundational to their synthesis and functionalization. These reactions enable the construction of complex structures and are pivotal in the development of estrone-based compounds with potential therapeutic applications (Herrmann et al., 2008).

Scientific Research Applications

  • Estrone in food, such as dairy products, has been linked to obesity due to its potential for high free hormone intake and tissue deposition (Remesar et al., 1999). Another study confirms the presence of estrone in various dairy products and its potential role in promoting growth (García-Peláez et al., 2004).

  • Estrone-16-C14, a similar compound, was used in research to study metabolic processes in laying hens, leading to the formation of radioactive conversion products in their urine and feces (Ainsworth et al., 1962).

  • Estrone-imprinted polymer coating on magnetic nanoparticles has been utilized for the biochemical separation of estrone, showcasing its application in nanotechnology (Wang et al., 2009).

  • Estrone sulfate (E1S) has clinical applications in laboratory medicine, such as in breast cancer risk stratification, monitoring hormonal therapy responses, and studying the promotion of endometrial cancer proliferation (Rezvanpour & Don-Wauchope, 2017).

  • The compound has been used in environmental studies for monitoring estrone levels in water, indicating its significance in environmental chemistry (Li et al., 2004).

  • Human hepatic cytochrome P450 enzymes interact with estrone, forming metabolites linked to estrogen carcinogenesis in animals, highlighting its importance in biochemical and pharmacological research (Shou et al., 1997).

Safety And Hazards

“Estrone-2,4,16,16-d4” is classified as Carc. 1B - Repr. 1B, indicating it is a suspected human carcinogen and may damage fertility or the unborn child . Precautionary measures include avoiding dust formation, ingestion, and inhalation, and ensuring adequate ventilation .

properties

IUPAC Name

(8R,9S,13S,14S)-2,4,16,16-tetradeuterio-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-16,19H,2,4,6-9H2,1H3/t14-,15-,16+,18+/m1/s1/i3D,7D2,10D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXHEGUUPJUMQT-QSPUTOQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC(C4=O)([2H])[2H])C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80471456
Record name Estrone-2,4,16,16-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Estrone-2,4,16,16-d4

CAS RN

53866-34-5
Record name Estrone-2,4,16,16-d4
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80471456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Estrone-2,4,16,16-d4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Estrone-2,4,16,16-d4
Reactant of Route 2
Estrone-2,4,16,16-d4
Reactant of Route 3
Estrone-2,4,16,16-d4
Reactant of Route 4
Estrone-2,4,16,16-d4
Reactant of Route 5
Estrone-2,4,16,16-d4
Reactant of Route 6
Estrone-2,4,16,16-d4

Citations

For This Compound
93
Citations
SG Levine, DM Feigl, NH Eudy - Tetrahedron Letters, 1967 - Elsevier
We have previously (2) described an unusual type of conformational preference effect vhich vaa found to operate in ring A of some 3-substituted (-OH and-N3), A 5 (10)-steroids. From …
Number of citations: 6 www.sciencedirect.com
LJ van Winden, M Kok, M Acda, V Dezentje… - … of Chromatography B, 2021 - Elsevier
Monitoring estrogen levels, especially estradiol (E2), is amongst others important for determining menopausal status and guidance of breast cancer treatment. We validated a serum E2 …
Number of citations: 13 www.sciencedirect.com
CM Whidbey, KE Daumit, TH Nguyen, DD Ashworth… - Water research, 2012 - Elsevier
Steroid estrogens are endocrine disrupting contaminants frequently detected in natural waters. Because these estrogens can elicit significant biological responses in aquatic organisms, …
Number of citations: 64 www.sciencedirect.com
M Shi, L Yin, Y Sun, C Wang, L Cai, T Zhang… - Clinical …, 2022 - Springer
Background and Objective Postmenopausal women often require estrogen supplementation to improve menopausal and postmenopausal vasomotor symptoms and maintain hormonal …
Number of citations: 1 link.springer.com
RJ Williams, JH Churchley, R Kanda… - Environmental …, 2012 - Wiley Online Library
Predicted concentrations of estrone, 17β‐estradiol, and 17α‐ethinylestradiol generated from a geographical information systems‐based model (LF2000‐WQX) have previously been …
Number of citations: 58 setac.onlinelibrary.wiley.com
C Schneider, HF Schöler, RJ Schneider - Analytica chimica acta, 2005 - Elsevier
A chemiluminescence ELISA for the direct detection of ethinylestradiol (EE2) in water at sub-ppt levels was developed and validated. At a signal-to-noise ratio of three the detection limit …
Number of citations: 55 www.sciencedirect.com
O Braga, GA Smythe, AI Schafer… - Water Science and …, 2005 - iwaponline.com
The concentrations of two natural estrogens (estrone (E1) and Estradiol (E2)) and one synthetic progestin (Ethinylestradiol (EE2)) were measured for different unit operations in an …
Number of citations: 76 iwaponline.com
KJ Kim, HJ Kim, HG Park, CH Hwang, C Sung… - Scientific reports, 2016 - nature.com
The level of endogenous estrone, one of the three major naturally occurring estrogens, has a significant correlation with the incidence of post-menopausal breast cancer. However, it is …
Number of citations: 21 www.nature.com
A Will, K Wynne‐Edwards, R Zhou… - Ecology and …, 2019 - Wiley Online Library
Measuring corticosterone in feathers has become an informative tool in avian ecology, enabling researchers to investigate carry‐over effects and responses to environmental variability. …
Number of citations: 21 onlinelibrary.wiley.com
X Jin, J Hu - Frontiers of Environmental Science & Engineering, 2015 - Springer
Hydrophobic acid organic matter (HpoA) extracted from treated effluent has been known to improve the rejection of steroid hormone estrone by reverse osmosis (RO) and nanofiltration (…
Number of citations: 6 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.